Delapril-d3 (hydrochloride)

Catalog No.
S12902557
CAS No.
M.F
C26H33ClN2O5
M. Wt
492.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delapril-d3 (hydrochloride)

Product Name

Delapril-d3 (hydrochloride)

IUPAC Name

2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride

Molecular Formula

C26H33ClN2O5

Molecular Weight

492.0 g/mol

InChI

InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D;

InChI Key

FDJCVHVKXFIEPJ-HRNDQYIMSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl

Isomeric SMILES

[2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl

Delapril-d3 (hydrochloride) is a deuterated form of Delapril hydrochloride, a prodrug that acts as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the management of essential hypertension. The compound has an IUPAC name of 2-[(2S)-N-(2,3-dihydro-1H-inden-2-yl)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanamido]acetic acid hydrochloride, with a molecular formula of C26H33ClN2O5C_{26}H_{33}ClN_{2}O_{5} and a CAS number of 83435-67-0 . The presence of deuterium in Delapril-d3 allows for enhanced tracking in metabolic studies and pharmacokinetic profiling.

As its non-deuterated counterpart. As a prodrug, it is converted into active metabolites, specifically delapril diacid and 5-hydroxy delapril diacid. These metabolites inhibit ACE by binding competitively to the enzyme, thus blocking the conversion of angiotensin I to angiotensin II, which is crucial for regulating blood pressure . The chemical transformations involved include:

  • Hydrolysis: Conversion to active metabolites.
  • Binding: Interaction with ACE leading to inhibition.

Delapril-d3 exhibits significant biological activity as an ACE inhibitor. By inhibiting ACE, it reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also results in reduced aldosterone secretion, promoting sodium excretion and water outflow . The biological implications of this activity make it valuable in treating hypertension and related cardiovascular conditions.

The synthesis of Delapril-d3 (hydrochloride) involves several steps typical for producing deuterated compounds. While specific synthetic routes for Delapril-d3 are not extensively documented in the available literature, general methods for synthesizing deuterated pharmaceuticals include:

  • Deuteration: Incorporating deuterium into specific positions of the molecule during synthesis.
  • Coupling Reactions: Utilizing amine coupling strategies to form the final product.
  • Purification: Employing chromatographic techniques to isolate the desired compound from by-products.

The synthesis process must ensure that the integrity of the active sites is maintained while incorporating deuterium effectively.

Delapril-d3 (hydrochloride) serves multiple applications in both clinical and research settings:

  • Clinical Use: As an antihypertensive agent in various countries.
  • Research Tool: Used in pharmacokinetic studies to trace metabolic pathways due to its deuterated nature.
  • Investigational Studies: Potential use in studying the effects on cardiovascular health and related diseases.

Delapril-d3 has been studied for its interactions with various drugs and biological systems. Notable interactions include:

  • Increased Hypotensive Effect: When combined with other antihypertensive agents.
  • Electrolyte Imbalance: Potentially increasing hyperkalemia risk when used with potassium-sparing diuretics like Amiloride .

These interactions highlight the importance of monitoring patient responses when Delapril-d3 is prescribed alongside other medications.

Delapril-d3 shares similarities with several other ACE inhibitors and antihypertensive agents. Below is a comparison table highlighting its uniqueness:

Compound NameIUPAC NameUnique Features
Enalapril(2S)-1-[[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-methylbutyl]amino]carbonyl]amino]propanoyl]prolineProdrug converted to active metabolite enalaprilat
Lisinopril(S)-Lys(1)-Pro(2)-Lys(3)-Pro(4)-Val(5)-Pro(6)Long-lasting effects; not a prodrug
Ramipril(2S,3aS,6aS)-1-(Ethoxycarbonyl)-2-(N-(1-carboxy-3-methylbutyl))octahydrocyclopenta[b]pyrroleUnique cyclic structure; longer half-life

Delapril-d3 is unique due to its deuterated structure, which enhances its stability and tracking in biological studies compared to traditional ACE inhibitors.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

491.2266301 g/mol

Monoisotopic Mass

491.2266301 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

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